![molecular formula C22H22FN3O3 B2677935 N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251688-42-2](/img/structure/B2677935.png)
N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
The synthesis of derivatives related to the query compound has shown significant anti-inflammatory activity. For example, a study by Sunder and Maleraju (2013) synthesized derivatives of a structurally related compound, demonstrating notable anti-inflammatory effects among certain synthesized compounds (Sunder & Maleraju, 2013).
Anticancer Activity
Naphthyridine derivatives, including compounds structurally similar to the query, have been reported to exhibit anticancer activities. Kong et al. (2018) found that a novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting potential therapeutic applications in cancer treatment (Kong et al., 2018).
Antimicrobial and Antifungal Agents
Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives showing significant antibacterial and antifungal activities, highlighting the potential of similar compounds in developing new antimicrobial agents (Helal et al., 2013).
Ligand-Protein Interactions
Research into benzothiazolinone acetamide analogs, which share functional groups with the query compound, has provided insights into ligand-protein interactions, potentially aiding in the development of drugs targeting specific proteins. Mary et al. (2020) conducted studies on the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, offering a foundation for future pharmaceutical applications (Mary et al., 2020).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-13-3-4-14(9-18(13)23)24-21(27)12-26-8-7-20-17(11-26)22(28)16-10-15(29-2)5-6-19(16)25-20/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSNCNGSJYQIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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